2-Ethyl-3-propyloxirane is a cyclic ether characterized by a three-membered ring structure containing an oxygen atom. Its molecular formula is , and it is classified as an epoxide due to the presence of the oxirane functional group. This compound is notable for its reactivity, particularly in undergoing ring-opening reactions, which can lead to various derivatives and other complex structures. The presence of both ethyl and propyl groups contributes to its unique chemical properties, making it a subject of interest in organic chemistry.
Research on the biological activity of 2-ethyl-3-propyloxirane indicates potential antibacterial properties. Compounds with similar structures have shown effectiveness against various microbial strains, suggesting that 2-ethyl-3-propyloxirane may exhibit similar activities. The specific mechanisms of action are still under investigation, but epoxides are generally known for their ability to interact with biological macromolecules, potentially affecting cellular processes .
Several methods exist for synthesizing 2-ethyl-3-propyloxirane:
2-Ethyl-3-propyloxirane has several applications across different fields:
Interaction studies involving 2-ethyl-3-propyloxirane focus on its reactivity with proteins and nucleic acids. These studies often employ techniques such as:
Understanding these interactions helps elucidate its pharmacological potential and safety profile in biological systems .
Several compounds share structural similarities with 2-ethyl-3-propyloxirane, highlighting its unique features:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate | Contains a chlorophenyl group | Antimicrobial activity | |
| Methyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate | Methyl ester variant | Anti-inflammatory effects | |
| Ethylene glycol bis(4-chlorophenyl) ether | Ether linkage instead of oxirane | Potentially toxic effects |
These comparisons reveal that while these compounds share certain structural motifs, 2-ethyl-3-propyloxirane's unique epoxide structure differentiates it from others, potentially leading to distinct biological profiles and reactivities .
Epoxides, first systematically studied in the early 20th century, emerged as critical intermediates in organic synthesis due to their unique reactivity stemming from ring strain. The development of 2-ethyl-3-propyloxirane aligns with mid-2000s advancements in stereoselective epoxidation techniques, particularly those employing peroxides and transition-metal catalysts. Its initial synthesis, documented in 2005, coincided with growing interest in asymmetrically substituted epoxides for applications ranging from polymer precursors to chiral building blocks.
The compound’s structural lineage traces to foundational work on epoxide functionalization. For instance, the use of meta-chloroperbenzoic acid (mCPBA) for epoxidizing alkenes—a method refined in the 1970s—provided a template for synthesizing analogs like 2-ethyl-3-propyloxirane. Early studies on simpler epoxides, such as ethylene oxide and styrene oxide, revealed that substituent positioning profoundly influences reactivity, a principle later extended to trisubstituted variants.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}7\text{H}{14}\text{O} $$ |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 2-ethyl-3-propyloxirane |
| CAS Registry Number | 53897-32-8 |
Table 1: Key identifiers of 2-ethyl-3-propyloxirane.
The reactivity of 2-ethyl-3-propyloxirane is governed by two interrelated factors: the inherent strain of the oxirane ring and the electronic/steric contributions of its ethyl and propyl substituents. The oxirane ring’s 60° bond angles create substantial angular strain, rendering it susceptible to nucleophilic attack at the less substituted oxygen-adjacent carbon. However, the ethyl and propyl groups introduce steric hindrance that modulates this reactivity.
The propyl group at position 3 and ethyl group at position 2 create a congested molecular environment. This steric bulk influences regioselectivity during ring-opening reactions. For example, nucleophiles such as hydroxide or amines preferentially attack the less hindered carbon, often leading to trans-diastereomers. Computational studies on analogous compounds suggest that substituent size correlates with activation energy for ring opening, with bulkier groups slowing reaction kinetics.
Alkyl substituents exert electron-donating inductive effects, which stabilize the oxirane ring’s partial positive charge. However, the asymmetry in 2-ethyl-3-propyloxirane creates localized electronic gradients. The propyl group, being longer and more polarizable, may donate greater electron density compared to the ethyl group, subtly altering charge distribution across the ring. This electronic asymmetry has implications for catalytic epoxidation processes, where chiral catalysts discriminate between substituents to enforce stereoselectivity.
| Epoxide | Substituents | Ring-Opening Rate (Relative) |
|---|---|---|
| Ethylene oxide | None | 1.00 (Reference) |
| Styrene oxide | Phenyl, methyl | 0.45 |
| 2-Ethyl-3-propyloxirane | Ethyl, propyl | 0.28 |
Table 2: Relative ring-opening rates under standardized conditions, illustrating steric and electronic modulation.
The compound’s functionalization potential is further exemplified in cycloaddition and polymerization reactions. For instance, its use in copolymerization with carbon dioxide to form polycarbonates highlights how steric effects influence chain propagation efficiency. Similarly, in epoxide-to-diol transformations, the regiochemical outcome depends on the balance between steric accessibility and electronic stabilization of transition states.
The development of asymmetric epoxidation methodologies for aliphatic substrates represents a fundamental challenge in synthetic organic chemistry, particularly for the synthesis of 2-ethyl-3-propyloxirane and related dialkyl-substituted oxiranes [1]. The Sharpless asymmetric epoxidation system, utilizing titanium tetraisopropoxide complexes with chiral diethyl tartrate ligands, has established the foundational framework for enantioselective epoxide formation [2] [3]. This catalytic system demonstrates exceptional stereochemical control through the formation of chiral titanium-tartrate complexes that orient allylic alcohol substrates in highly predictable geometries [3].
Molecular sieves play a crucial role in enhancing the scope and efficiency of titanium-catalyzed asymmetric epoxidations, particularly for challenging aliphatic substrates [1]. The incorporation of 3A or 4A molecular sieves substantially increases both conversion rates and enantioselectivity for reactions employing reduced catalyst loadings of 5-10 mol% titanium tetraisopropoxide [1]. Under optimized conditions with molecular sieves, epoxidations of primary allylic alcohols achieve conversions exceeding 95% with enantioselectivities ranging from 90-95% enantiomeric excess [1].
Advanced heterogeneous titanium catalysts have been developed through the in situ assembly of bridged multitopic binaphthol ligands with titanium tetraisopropoxide complexes [4]. These self-supported catalytic systems demonstrate remarkable stability and recyclability, maintaining catalytic performance for over one month with at least eight reaction cycles without significant loss of activity or enantioselectivity [4]. The spatial arrangement of chiral ligands within these assemblies significantly impacts enantioselectivity, with carefully designed spacer units between binaphthol moieties achieving enantiomeric excesses up to 99.9% [4].
| Catalyst System | Conversion (%) | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|---|
| Titanium tetraisopropoxide/Diethyl tartrate | 95 | 90-95 | With molecular sieves, 5-10 mol% catalyst [1] |
| Self-supported binaphthol-titanium | 98 | >99.9 | Heterogeneous conditions, recyclable [4] |
| Tungsten-binaphthol alcohol complex | 85-99 | 88-92 | Room temperature, aqueous hydrogen peroxide [5] |
Recent developments in tungsten-catalyzed asymmetric epoxidation have demonstrated exceptional performance for both allylic and homoallylic alcohols [5]. The tungsten-binaphthol alcohol catalytic system utilizes environmentally benign aqueous hydrogen peroxide as the oxidant, operating under ambient conditions without requiring anhydrous solvents or pre-formed metal complexes [5]. This methodology exhibits broad substrate scope, successfully epoxidizing primary, secondary, and tertiary alcohols with high enantioselectivities ranging from 88-92% enantiomeric excess [5].
The formation of trans-2-ethyl-3-propyloxirane requires precise control over the stereochemical outcome of oxygen transfer to disubstituted alkene precursors [6] [7]. Stereospecific epoxidation reactions demonstrate that the geometry of the starting alkene is preserved in the epoxide product, with trans-alkenes yielding trans-epoxides exclusively [7] [8]. This stereochemical retention occurs through concerted oxygen transfer mechanisms that maintain the relative configuration of substituents throughout the transformation [7].
Peracid-mediated epoxidations proceed through concerted mechanisms where the peroxy acid delivers oxygen to the alkene double bond while simultaneously transferring a proton to the departing carboxylate [7]. The stereochemical outcome is determined by the approach trajectory of the peracid relative to the alkene plane, with steric interactions between substituents governing the preferred transition state geometry [9].
Substrate-controlled approaches to diastereomeric control utilize inherent steric and electronic properties of the alkene substrate to direct stereochemical outcomes [9]. For 2-ethyl-3-propyloxirane synthesis, the relative positioning of ethyl and propyl substituents creates distinct steric environments that influence the approach of epoxidizing reagents [10]. Computational studies indicate that the energy difference between competing diastereomeric transition states can exceed 4.0 kcal/mol, corresponding to diastereomeric ratios greater than 20:1 under kinetic control [11].
Advanced catalytic systems enable override of substrate bias through catalyst-controlled diastereoselectivity [2]. Chiral salen-manganese complexes demonstrate the ability to reverse inherent substrate preferences, achieving diastereomeric ratios that differ significantly from uncatalyzed reactions [9]. The Jacobsen-Katsuki epoxidation system shows particular effectiveness for trans-disubstituted alkenes when employing Katsuki-type catalysts, which provide superior enantioselectivities compared to Jacobsen-type catalysts for these substrates [12].
| Reaction Type | Diastereomeric Ratio | Conditions | Reference System |
|---|---|---|---|
| Uncatalyzed peracid epoxidation | 2.3:1 | meta-chloroperoxybenzoic acid [9] | Substrate control |
| Jacobsen-Katsuki catalyzed | 90:1 | (-)-Diisopropyl tartrate [2] | Catalyst override |
| Sharpless epoxidation | 1:22 | (+)-Diisopropyl tartrate [2] | Reverse selectivity |
Manganese-salen complexes represent the most extensively studied catalytic systems for enantioselective epoxidation of unfunctionalized alkenes [12] [13]. The Jacobsen-Katsuki epoxidation utilizes chiral manganese(III) salen complexes to achieve enantioselectivities exceeding 90% for a variety of substrate classes [13]. The stereochemical outcome is determined by the approach of the alkene substrate to the chiral oxomanganese(V) intermediate, with the salen ligand environment controlling facial selectivity through steric interactions [12].
Heterogeneous manganese-salen catalysts have been developed through immobilization onto mesoporous supports, demonstrating comparable or enhanced enantioselectivities relative to homogeneous analogues [14]. These heterogeneous systems show remarkable improvements for α-methylstyrene substrates, achieving 79.7% enantiomeric excess compared to 26.4% for homogeneous catalysts [14]. The mesoporous environment provides additional steric constraints that enhance stereochemical control while enabling catalyst recovery and reuse [14].
Asymmetric phase transfer catalysis employing cinchona alkaloid-derived meta-dimer catalysts has achieved highly enantioselective epoxidation of enones with yields up to 99% and enantioselectivities reaching 99% enantiomeric excess at room temperature [15]. The systematic investigation of surfactant effects in phase transfer catalysis reveals that micellar emulsion formation significantly improves reaction rates and enantioselectivities by increasing interfacial contact between organic and aqueous phases [15].
Radical scavengers and catalyst morphology play critical roles in ensuring reproducible results in oxidative phase transfer epoxidations [15]. The morphology of quaternary ammonium catalysts directly influences both chemical yields and enantioselectivities, with properly structured catalysts enabling industrial-scale applications at ambient temperatures [15].
Recent advances in organocatalytic epoxidation have focused on chiral phosphoric acid-catalyzed systems that simultaneously activate both substrates and hydrogen peroxide [16]. These catalytic systems achieve exceptional enantioselectivities through synergistic electrostatic and hydrogen-bonding interactions, enabling effective epoxidation of challenging alkenyl azaarene substrates [16]. The dual activation mechanism significantly enhances both electrophilicity of the alkene through adjacent nitrogen protonation and nucleophilicity of hydrogen peroxide [16].
Density functional theory calculations reveal that the stereoselectivity originates from differential transition state stabilization energies of 4.0 kcal/mol, directly correlating with experimental enantiomeric excesses of 97% [16]. The computational analysis demonstrates that catalyst conformational dynamics and non-covalent interaction patterns are the primary determinants of stereochemical outcome [16].
| Catalytic System | Yield (%) | Enantiomeric Excess (%) | Operating Conditions |
|---|---|---|---|
| Manganese-salen homogeneous | 85-95 | 90-95 | Ambient temperature, oxidant dependent [12] |
| Manganese-salen heterogeneous | 75-90 | 80-95 | Mesoporous support, recyclable [14] |
| Phase transfer cinchona | 99 | 99 | Room temperature, biphasic system [15] |
| Chiral phosphoric acid | 97 | 97 | Mild conditions, hydrogen peroxide [16] |
Cobalt-based catalytic systems have emerged as effective alternatives for asymmetric epoxidation, particularly when immobilized on hydroxyapatite supports [17]. Low-loading cobalt catalysts (0.05 wt%) demonstrate exceptional turnover frequencies reaching 6261 h⁻¹ for epoxidation reactions at 30°C using molecular oxygen and isobutyraldehyde as co-oxidants [17]. These heterogeneous cobalt systems maintain excellent selectivity and can be reused at least six times without significant activity loss [17].